molecular formula C13H20N2O2 B6596648 tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate CAS No. 255060-77-6

tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate

Cat. No. B6596648
CAS RN: 255060-77-6
M. Wt: 236.31 g/mol
InChI Key: COSXQRGJLFEFGJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate” is a chemical compound with the molecular weight of 236.31 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Environmental Degradation and Biodegradation

  • Biodegradation of Ethyl tert-butyl Ether (ETBE) in Soil and Groundwater : This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate related to tert-butyl compounds, in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic processes and the potential limitations of ETBE metabolism due to its ether structure and slow degradation kinetics were discussed (Thornton et al., 2020).

  • Microbial Degradation of Methyl tert-butyl Ether (MTBE) and Tert-butyl Alcohol (TBA) : This review details the thermodynamics of degradation processes and aerobic pathways for MTBE and TBA, highlighting the influence of site-specific conditions on the biodegradability of these compounds (Schmidt et al., 2004).

Catalytic Decomposition

  • Decomposition of MTBE by Adding Hydrogen in a Cold Plasma Reactor : This study reviews the application of radio frequency plasma reactors for the decomposition of air toxics, including MTBE, suggesting alternative methods for converting MTBE into less harmful substances (Hsieh et al., 2011).

Review of Toxicity and Environmental Occurrence

  • Synthetic Phenolic Antioxidants : This review discusses environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including compounds related to tert-butyl groups, suggesting potential hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

  • Hazards of Urethane (Ethyl Carbamate) : This review covers urethane's use, its carcinogenic influence in animals, and the safety of its use by laboratory personnel, providing a context for understanding the toxicological profile of carbamate compounds (Field & Lang, 1988).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSXQRGJLFEFGJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192022
Record name 1,1-Dimethylethyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 1-(4-aminophenyl)ethylcarbamate

CAS RN

255060-77-6
Record name 1,1-Dimethylethyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255060-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 10% Pd/C (1.25 g) and tert-butyl (1-(4-nitrophenyl)ethyl)carbamate (A130) (3.78 g, 14.2 mmol) in EtOAc (50 mL) was stirred under a hydrogen atmosphere for 3 hours. The resulting solution was filtered through a pad of Celite, washing with EtOAc, then the filtrate was concentrated in vacuo to give the title compound A131 as a viscous oil (3.01 g, 89%); 1H NMR (300 MHz, CDCl3) δ 7.11 (d, J=8.1 Hz, 2H), 6.70 (d, J=8.0 Hz, 2H), 4.70 (brs, 2H), 1.44 (m, 14H). LCMS-B: 4.444 min; m/z 237 [M+H]+.
Name
tert-butyl (1-(4-nitrophenyl)ethyl)carbamate
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.